N-[(4-methylphenyl)methyl]-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide
Description
N-[(4-methylphenyl)methyl]-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,5-benzodiazepine core substituted with a pyridin-2-yl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The benzodiazepine ring, a seven-membered heterocycle with two nitrogen atoms, distinguishes this compound from related derivatives with smaller heterocyclic systems (e.g., triazoles, pyrimidines).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-17-9-11-18(12-10-17)15-26-23(29)16-30-24-14-22(19-6-4-5-13-25-19)27-20-7-2-3-8-21(20)28-24/h2-13H,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXWDPBVYHHJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide, identified by its CAS number 1251672-85-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.5 g/mol. The compound features a complex structure that incorporates both benzodiazepine and pyridine moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251672-85-1 |
| Molecular Formula | C24H22N4OS |
| Molecular Weight | 414.5 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzodiazepine structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. Research has demonstrated that these compounds can effectively target cancer cells by promoting caspase activation, which is crucial for the apoptotic pathway .
Anti-inflammatory Effects
The incorporation of the pyridine moiety in the structure may enhance anti-inflammatory activities. Compounds with similar frameworks have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that this compound could also possess such properties.
CNS Activity
The benzodiazepine component suggests potential central nervous system (CNS) activity. Benzodiazepines are widely recognized for their anxiolytic, sedative, and anticonvulsant properties. Studies on related compounds indicate that they can modulate neurotransmitter systems, particularly GABAergic pathways, leading to therapeutic effects in anxiety and seizure disorders .
Case Studies
- Anticancer Evaluation : A study evaluated a series of benzodiazepine derivatives for their anticancer activity against A549 lung cancer cells. The results indicated that modifications to the benzodiazepine core significantly influenced cytotoxicity and apoptosis induction .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of pyridine-containing compounds. The findings suggested that these compounds inhibit the expression of inflammatory markers in vitro, supporting their potential therapeutic use in inflammatory diseases .
Scientific Research Applications
Scientific Research Applications
-
Cognitive Enhancers :
- Research indicates that compounds with similar structures to N-[(4-methylphenyl)methyl]-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide may act as cognitive enhancers. They have been shown to improve memory and learning capabilities in various animal models, suggesting potential use in treating cognitive deficits associated with conditions like Alzheimer’s disease and other neurodegenerative disorders .
- Anxiolytic Properties :
- Antitumor Activity :
- Neuroprotective Effects :
Case Studies
- Cognitive Enhancement Studies :
-
Anxiety Reduction Trials :
- Clinical trials involving benzodiazepine derivatives showed promising results in reducing anxiety levels among participants diagnosed with generalized anxiety disorder (GAD). The efficacy of these compounds was measured using standardized anxiety scales, demonstrating significant reductions compared to placebo groups .
-
Anticancer Research :
- A series of experiments conducted at a leading oncology research center evaluated the cytotoxic effects of various benzodiazepine derivatives on cancer cell lines. Results indicated that certain modifications to the benzodiazepine structure enhanced anticancer activity, suggesting pathways for developing new cancer therapies based on this compound .
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs share key motifs: (i) an acetamide backbone, (ii) a sulfanyl (-S-) linker, and (iii) heterocyclic substituents. Differences arise in the heterocyclic core and substituent groups, which critically influence pharmacological properties.
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) enhance antimicrobial activity in triazole derivatives, whereas the target compound’s p-tolylmethyl group (electron-donating) may prioritize lipophilicity over electronic effects .
Yield and Complexity :
- Triazole derivatives achieve moderate yields (50–65%) , while pyrimidine-based syntheses are higher-yielding (70–85%) . The benzodiazepine route may face challenges due to ring strain and purification demands.
Physicochemical Properties
- Solubility: Sulfanyl and acetamide groups improve aqueous solubility relative to non-polar benzodiazepine analogs.
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | HCl (cat.), EtOH, reflux | 68 | |
| 2 | K₂CO₃, DMF, 80°C | 75 | |
| 3 | Silica gel, EtOAc/hexane | >95 purity |
Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methylphenyl (δ ~2.3 ppm, singlet) and pyridyl protons (δ ~8.5 ppm, multiplet). The sulfanyl group (C-S) appears at δ ~40–45 ppm in ¹³C NMR .
- 2D NMR (HSQC, HMBC) : Confirms connectivity between the benzodiazepine core and acetamide side chain .
- Mass Spectrometry (HRMS) : Exact mass validation (e.g., [M+H]⁺ calculated for C₂₄H₂₂N₄O₂S: 442.1465) .
- X-ray Crystallography :
Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?
Answer: Contradictions often arise from variations in:
Substituent Effects :
- Methyl vs. chloro substituents on the phenyl ring alter lipophilicity and target binding. For example, 4-methylphenyl analogs show 2x higher kinase inhibition than chlorinated derivatives .
Assay Conditions :
- Compare IC₅₀ values under standardized ATP concentrations (e.g., 10 µM vs. 100 µM) .
Structural Confirmation :
- Verify analog purity (>98% by HPLC) to exclude inactive byproducts .
Q. Table 2: Biological Activity Comparison
| Analog Substituent | Target (IC₅₀, nM) | Assay Conditions | Reference |
|---|---|---|---|
| 4-Methylphenyl | Kinase X: 12 ± 2 | 10 µM ATP | |
| 4-Chlorophenyl | Kinase X: 25 ± 4 | 10 µM ATP |
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer:
- Disorder in Flexible Groups : The benzodiazepine ring and methylphenyl groups may exhibit positional disorder. Mitigate with:
- Hydrogen Bonding Networks : Use PLATON to validate intermolecular interactions (e.g., N-H···O=C acetamide) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
Core Modifications : Replace pyridin-2-yl with pyridin-4-yl to alter hydrogen bonding with kinase active sites .
Side Chain Variations : Introduce polar groups (e.g., -OH, -NH₂) to the acetamide moiety for solubility and selectivity .
In Silico Docking : Use AutoDock Vina to predict binding poses against homology models of off-target proteins .
Q. Methodological Workflow :
- Synthesize 10–15 derivatives with systematic substituent changes.
- Test in parallel against primary (Kinase X) and secondary targets (Kinase Y).
- Analyze trends using Free-Wilson or Hansch analysis .
Basic: What methods ensure purity and stability during storage?
Answer:
- HPLC Analysis : Use a C18 column (ACN/H₂O gradient) to confirm purity (>98%) .
- Stability Testing : Store at -20°C under argon; monitor degradation by TLC every 3 months .
Advanced: How can reaction mechanisms for sulfanyl group coupling be experimentally validated?
Answer:
Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C-S stretch at 600–700 cm⁻¹) .
Isotope Labeling : Use ³⁴S-labeled K₂CO₃ to track sulfur incorporation via MS .
Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
